molecular formula C6H7ClN2O B3024496 4-Chloro-5-methoxy-2-methylpyrimidine CAS No. 698-33-9

4-Chloro-5-methoxy-2-methylpyrimidine

Cat. No.: B3024496
CAS No.: 698-33-9
M. Wt: 158.58 g/mol
InChI Key: SEPGLLQTLDBFAY-UHFFFAOYSA-N
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Description

The study and application of heterocyclic compounds are a cornerstone of modern organic chemistry. 4-Chloro-5-methoxy-2-methylpyrimidine, a substituted pyrimidine (B1678525), serves as a key reagent in multi-step synthetic pathways, valued for the specific reactivity conferred by its functional groups.

Table 1: Compound Properties

Property Value
IUPAC Name This compound
CAS Number 698-33-9
Molecular Formula C₆H₇ClN₂O
Molecular Weight 158.59 g/mol

Pyrimidine, a heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 3 of a six-membered ring, is a structure of immense biological and chemical significance. google.com3wpharm.com Its core structure is fundamental to life itself, forming the basis for the nucleobases uracil, thymine, and cytosine, which are essential components of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA). 3wpharm.comchemicalbook.com This inherent biological relevance is a primary reason why pyrimidine derivatives can readily interact with biomolecules like enzymes and genetic material. nih.gov

Beyond their natural role, the pyrimidine scaffold is a "privileged" structure in medicinal chemistry. nih.gov This means it is a molecular framework that is recurrently found in a multitude of approved drugs and biologically active compounds. nih.gov The versatility of the pyrimidine ring allows for functionalization at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of a molecule to achieve a desired therapeutic effect. google.com Consequently, pyrimidine analogues have been successfully developed into a broad spectrum of therapeutic agents, including anticancer, antiviral, antibacterial, anti-inflammatory, and cardiovascular drugs. chemicalbook.comnih.gov The ongoing exploration of pyrimidine scaffolds continues to be a major focus for pharmaceutical companies and academic researchers aiming to discover novel drugs, particularly in response to growing antimicrobial resistance. chemicalbook.comnih.gov

This compound is a prime example of a densely functionalized pyrimidine building block used in complex molecular synthesis. biosynth.com Its utility stems from the specific arrangement of its substituents, which dictates its reactivity. The pyrimidine ring is inherently electron-deficient due to the presence of the two electronegative nitrogen atoms. This electronic characteristic makes the chlorine atom at the 4-position highly susceptible to nucleophilic aromatic substitution.

In this reaction mechanism, a nucleophile (an electron-rich species) attacks the carbon atom bonded to the chlorine. The chlorine atom, being a good leaving group, is subsequently displaced, allowing for the formation of a new chemical bond. This type of reaction is a cornerstone of synthetic chemistry for building molecular complexity. The methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups on the ring also influence the reactivity and provide additional points for potential modification in later synthetic steps. Chloropyrimidine compounds are widely utilized in the synthesis of numerous medicines and pesticides precisely because they facilitate these crucial chemical transformations. google.com

The application of this compound and structurally similar intermediates is prominently featured in the development of targeted therapies, particularly protein kinase inhibitors. Protein kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov Small molecule kinase inhibitors are a major class of modern drugs designed to block the activity of specific kinases. nih.gov

Research in this area often involves using chloropyrimidine intermediates as a core scaffold. The chlorine atom provides a reactive handle to attach various other molecular fragments, a process central to building large libraries of potential drug candidates for screening. For instance, the synthesis of potent inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor in angiogenesis (the formation of new blood vessels that tumors need to grow), often starts from aniline (B41778) derivatives that could be coupled to a chloropyrimidine core. nih.gov Similarly, patents describe the synthesis of 2,4-dichloro-5-methoxy pyrimidine as a crucial intermediate for antitumor compounds, highlighting the industrial and pharmaceutical relevance of this class of molecules. google.com The strategic use of building blocks like this compound enables the systematic and efficient construction of novel molecules aimed at inhibiting specific biological targets, driving forward the discovery of new therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5-methoxy-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-4-8-3-5(10-2)6(7)9-4/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPGLLQTLDBFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701285266
Record name 4-Chloro-5-methoxy-2-methylpyrimidine
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Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

698-33-9
Record name 4-Chloro-5-methoxy-2-methylpyrimidine
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Record name 4-Chloro-5-methoxy-2-methylpyrimidine
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Record name 4-chloro-5-methoxy-2-methylpyrimidine
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Strategic Methodologies for the Synthesis of 4 Chloro 5 Methoxy 2 Methylpyrimidine

Preparative Routes from Pyrimidine (B1678525) Precursors

The most common and established route for the synthesis of 4-Chloro-5-methoxy-2-methylpyrimidine involves the chemical modification of a pre-existing pyrimidine ring system. This approach is favored due to the ready availability of various substituted pyrimidine precursors.

Chlorination Reactions of Hydroxypyrimidine Derivatives

A cornerstone in the synthesis of this compound is the conversion of a hydroxyl group at the 4-position of the pyrimidine ring to a chloro group. The typical precursor for this reaction is 4-hydroxy-5-methoxy-2-methylpyrimidine. This transformation is a nucleophilic substitution reaction where the hydroxyl group is converted into a better leaving group, which is then displaced by a chloride ion.

Common chlorinating agents employed for this purpose include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). google.comnih.gov The choice of reagent can influence the reaction conditions and the work-up procedure. For instance, reactions with phosphorus oxychloride are often carried out at elevated temperatures, sometimes in the presence of a tertiary amine such as N,N-dimethylaniline or pyridine, which can act as a catalyst and acid scavenger. nih.gov Thionyl chloride can also be an effective chlorinating agent, often used in a suitable solvent like dimethylformamide (DMF). google.com

The general reaction scheme can be represented as follows:

4-hydroxy-5-methoxy-2-methylpyrimidine + Chlorinating Agent → this compound

The use of phosphorus oxychloride is a well-established method for the chlorination of hydroxypyrimidines. nih.gov The reaction typically involves heating the hydroxypyrimidine derivative in an excess of phosphorus oxychloride. nih.gov

Optimization of Reaction Conditions and Reagent Selection for Enhanced Yield

The efficiency of the chlorination reaction is highly dependent on the optimization of various parameters to maximize the yield and purity of this compound. Key factors that are typically fine-tuned include the choice of chlorinating agent, reaction temperature, reaction time, and the use of solvents or additives.

ParameterConditionRationale
Chlorinating Agent Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)Selection depends on reactivity, cost, and ease of work-up. POCl₃ is often used for its high reactivity. nih.gov
Temperature Typically elevated (e.g., reflux)To overcome the activation energy of the reaction and ensure complete conversion.
Reaction Time Varies (e.g., 2-8 hours)Monitored by techniques like TLC or HPLC to determine the point of maximum product formation.
Solvent Often neat (excess reagent) or high-boiling inert solvents (e.g., toluene, xylene)To ensure the reactants are in the same phase and to control the reaction temperature.
Additives Tertiary amines (e.g., pyridine, triethylamine)To catalyze the reaction and neutralize the generated HCl, driving the equilibrium towards the product. google.com

For instance, in analogous syntheses of chloropyrimidines, the molar ratio of the hydroxypyrimidine to the chlorinating agent is a critical parameter. An excess of the chlorinating agent is often used to ensure complete conversion of the starting material. The reaction temperature is another crucial factor; while higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts. Therefore, an optimal temperature profile is essential for achieving high yields. The gradual addition of the chlorinating agent can also help in controlling the reaction exotherm and improving selectivity.

Development of Green Chemistry Approaches in Synthetic Pathways

In recent years, there has been a growing emphasis on the development of more environmentally benign synthetic methods in line with the principles of green chemistry. For the synthesis of this compound and related compounds, this involves exploring alternative reagents and reaction conditions that reduce waste and avoid the use of hazardous substances.

One promising approach is the use of solvent-free reaction conditions. nih.gov Traditional chlorination reactions often use an excess of phosphorus oxychloride, which also acts as the solvent. This leads to the generation of significant amounts of acidic waste during work-up. Solvent-free methods, where the reactants are heated together in the absence of a solvent, can significantly reduce the environmental impact. nih.gov For example, a procedure for the large-scale chlorination of hydroxypyrimidines using an equimolar amount of POCl₃ in a sealed reactor has been reported, offering a greener alternative to conventional methods. nih.gov

The use of alternative chlorinating agents that are less hazardous or can be recycled is another area of investigation. While not yet specifically reported for this compound, research into greener chlorination techniques for heterocyclic compounds is an active field.

Industrial-Scale Synthesis and Process Chemistry Considerations

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several process chemistry factors to ensure safety, efficiency, and cost-effectiveness.

A major challenge in the industrial-scale chlorination of hydroxypyrimidines is the management of the highly exothermic reaction and the safe handling of corrosive reagents like phosphorus oxychloride. google.com The work-up of these reactions on a large scale can also be problematic, as quenching the excess chlorinating agent with water can be hazardous. google.com

To address these challenges, process optimization is crucial. This may involve the use of continuous flow reactors, which can offer better temperature control and improved safety compared to batch reactors. The development of robust work-up procedures that minimize the generation of hazardous waste is also a key consideration. google.com For instance, processes have been developed where the excess phosphorus oxychloride is removed by distillation before the reaction mixture is carefully quenched. google.com

Advanced Chemical Reactivity and Transformation Studies of 4 Chloro 5 Methoxy 2 Methylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine (B1678525) chemistry, enabling the introduction of a wide array of functional groups onto the electron-deficient ring. For 4-chloro-5-methoxy-2-methylpyrimidine, the chloro substituent at the C4 position serves as a reactive handle for such transformations.

Reactivity and Selectivity at the Chloro Position

The pyrimidine ring is inherently electron-deficient, or π-deficient, due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to attack by nucleophiles, particularly at the positions ortho and para to the ring nitrogens (positions 2, 4, and 6). In this compound, the chlorine atom is located at one of these activated positions.

The reactivity of the C4 position is significantly enhanced compared to a chlorine atom on a benzene (B151609) ring. The reaction proceeds via a two-step addition-elimination mechanism. The initial attack of a nucleophile at C4 leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atoms of the pyrimidine ring, which provides substantial stabilization and lowers the activation energy for the reaction. youtube.com Halogenated π-deficient aromatic rings, such as pyrimidines, are excellent substrates for SNAr reactions, with reactivity often being highest at the positions that allow for this charge delocalization onto the heteroatoms. youtube.com

Selectivity is also a key feature of these reactions. In pyrimidines containing multiple leaving groups, the C4 and C6 positions are generally more reactive towards nucleophiles than the C2 position. This preference can be attributed to the greater ability to stabilize the intermediate formed upon nucleophilic attack at the C4/C6 positions. youtube.com In the case of this compound, the C4 position is the sole site bearing a good leaving group, ensuring that substitution occurs regioselectively at this carbon.

Substitution with Diverse Nucleophiles (e.g., Amines, Thiols, Alkoxides)

The high reactivity of the C4-chloro group allows for its displacement by a wide range of nucleophiles. This versatility is crucial for the synthesis of diverse pyrimidine derivatives. Studies on structurally similar chloropyrimidines demonstrate the breadth of possible transformations.

Amines: Amines are common nucleophiles in SNAr reactions with chloropyrimidines, leading to the formation of valuable aminopyrimidine derivatives. For instance, the reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with dimethylamine (B145610) results in the direct replacement of the chlorine atom. rsc.org This reactivity is general and applies to various primary and secondary amines.

Thiols: Thiolates (the conjugate bases of thiols) are excellent nucleophiles and react readily with chloropyrimidines. The treatment of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with sodium thiophenoxide, for example, yields the corresponding 4-phenylthio derivative. rsc.org

Alkoxides: Alkoxides, such as sodium methoxide (B1231860) or sodium phenoxide, can also displace the chlorine atom to form ethers. The reaction of a related 4-chloropyrimidine (B154816) with sodium phenoxide produces the 4-phenoxy product. rsc.org Interestingly, under forcing conditions with an excess of sodium methoxide, other groups on the pyrimidine ring may also be substituted. For example, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate reacts with excess sodium methoxide to give methyl 2,4-dimethoxypyrimidine-5-carboxylate, indicating substitution of both the chloro and the methylthio groups. rsc.org

The following table summarizes typical SNAr reactions observed on a related chloropyrimidine substrate, illustrating the expected reactivity of this compound.

NucleophileExample ReagentResulting Functional GroupReference Compound
AmineDimethylamine-N(CH₃)₂Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate rsc.org
Alkoxide (Aryl)Sodium phenoxide-OC₆H₅Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate rsc.org
Thiolate (Aryl)Sodium thiophenoxide-SC₆H₅Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate rsc.org
Alkoxide (Alkyl)Sodium methoxide-OCH₃Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate rsc.org

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a class of reactions characteristic of electron-rich aromatic systems like benzene. However, the electronic nature of the pyrimidine ring makes it a poor candidate for such transformations. The two ring nitrogen atoms exert a strong electron-withdrawing inductive effect, significantly reducing the electron density of the ring carbons. wikipedia.org This π-deficient character deactivates the ring towards attack by electrophiles. researchgate.net

The reactivity of pyrimidine in SEAr reactions is often compared to that of nitrobenzene, a strongly deactivated aromatic compound. youtube.com Furthermore, the nitrogen atoms are basic and can be protonated or coordinate to Lewis acids under the acidic conditions typically required for SEAr reactions (e.g., nitration, sulfonation, Friedel-Crafts reactions). wikipedia.org This protonation adds a formal positive charge to the ring, further increasing its deactivation and making electrophilic attack even more difficult. youtube.com

Redox Chemistry of the Pyrimidine Core

Reduction Pathways to Derived Structures

The pyrimidine core and its substituents can undergo various reduction reactions, offering pathways to important derived structures. The two primary modes of reduction for this compound are reductive dehalogenation and hydrogenation of the aromatic ring.

Reductive Dehalogenation: The chlorine atom at the C4 position can be removed via reductive dehalogenation. Catalytic hydrogenation is a common and effective method for this transformation. oregonstate.edu This process typically involves treating the chloropyrimidine with hydrogen gas in the presence of a metal catalyst, most commonly palladium on a carbon support (Pd/C). oregonstate.edugoogle.com To neutralize the hydrogen chloride (HCl) that is formed during the reaction, a base such as magnesium oxide or an organic amine is often added. oregonstate.edu This process would convert this compound into 5-methoxy-2-methylpyrimidine (B3110092). Other reducing systems, such as zinc powder in acetic acid, have also been employed for the dehalogenation of chloropyrimidines. oregonstate.edugoogle.com

Ring Hydrogenation: The pyrimidine ring itself is less aromatic than benzene and can be reduced more easily. researchgate.net Catalytic hydrogenation can lead to the saturation of the ring, yielding tetrahydropyrimidine (B8763341) derivatives. wikipedia.org In some cases, ring reduction can compete with or follow reductive dehalogenation, depending on the reaction conditions (catalyst, pressure, temperature) and the substrate. oregonstate.edu For instance, the reduction of 2,4-dichloropyrimidine (B19661) with a palladium catalyst can result in both dehalogenation and nuclear reduction. oregonstate.edu

Oxidation of the Methoxy (B1213986) Moiety and Other Positions

The oxidation of this compound is less straightforward due to the presence of multiple potentially reactive sites and the electron-deficient nature of the pyrimidine ring, which makes it generally resistant to oxidation.

Oxidation of the Methyl Group: Alkyl groups attached to the pyrimidine ring are susceptible to oxidation. The 2-methyl group could potentially be oxidized to a formyl (aldehyde) group or further to a carboxylic acid. For example, the oxidation of 6-methyluracil (B20015) to orotic aldehyde has been achieved using selenium oxide. researchgate.net Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), are known to convert alkylpyrimidines to their corresponding pyrimidine carboxylic acids. researchgate.net

Oxidation of the Pyrimidine Core: While the π-deficient ring is generally resistant to electrophilic attack and oxidation, reactions are possible under specific conditions. Strong oxidizing agents like osmium tetroxide can oxidize the C5-C6 double bond of the pyrimidine ring, typically yielding diol or triol products after ring saturation. nih.gov Enzymatic oxidation of the pyrimidine ring is also a known biological process. umich.edunih.gov However, these reactions often require specific substrates and conditions and are not general transformations for substituted pyrimidines.

Oxidation of the Methoxy Moiety: Direct oxidation of the methoxy group on an electron-deficient ring is challenging. Under harsh oxidative conditions, cleavage of the ether linkage to form a hydroxypyrimidine could potentially occur, but oxidation of the more labile methyl group or the pyrimidine ring would likely be competing pathways.

Transition Metal-Catalyzed Coupling Reactions for Functionalization

The functionalization of the pyrimidine core at the C4-position through the displacement of the chloro substituent is a key strategy for the synthesis of a diverse array of derivatives. Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering mild and versatile methods for introducing various substituents onto the this compound scaffold. The electron-deficient nature of the pyrimidine ring makes the chloro group at the C4-position susceptible to oxidative addition to a low-valent transition metal catalyst, typically palladium, initiating the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely utilized palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound. researchgate.net For this compound, this reaction enables the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the C4-position, leading to the synthesis of 4-substituted-5-methoxy-2-methylpyrimidines.

The general reaction scheme involves the coupling of this compound with a boronic acid (or its corresponding ester) in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. semanticscholar.org Commonly used catalysts include palladium(0) complexes like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) precursors such as palladium(II) acetate (B1210297) (Pd(OAc)₂) which are reduced in situ to the active Pd(0) species. researchgate.net The ligand plays a critical role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) or more sterically demanding and electron-rich biarylphosphines, are frequently employed.

Research on related chloropyrimidine systems has demonstrated the efficacy of various catalytic systems. For instance, the coupling of 2,4-dichloropyrimidines with arylboronic acids has been successfully achieved using Pd(PPh₃)₄ as a catalyst and an aqueous solution of a base like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) in solvents such as 1,4-dioxane (B91453) or toluene. rsc.org Microwave irradiation has also been shown to significantly accelerate these reactions, often leading to higher yields in shorter reaction times. semanticscholar.org Given the electronic properties of this compound, similar conditions are expected to be effective for its Suzuki-Miyaura coupling.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyrimidines The following data is illustrative and based on reactions with structurally similar chloropyrimidines.

Arylboronic AcidCatalystBaseSolventTemperature (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O80-100Good to Excellent
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100High
Thiophen-2-boronic acidPdCl₂(dppf)Na₂CO₃DMF90Moderate to Good
Pyridin-3-ylboronic acidPd(PPh₃)₄K₂CO₃DME/H₂O85Good

Sonogashira Coupling

The Sonogashira coupling reaction is a reliable method for the formation of a C-C bond between a vinyl or aryl halide and a terminal alkyne, catalyzed by a combination of a palladium complex and a copper(I) salt. nih.govnih.gov This reaction allows for the introduction of alkynyl moieties at the C4-position of this compound, yielding 4-alkynyl-5-methoxy-2-methylpyrimidine derivatives. These products are valuable intermediates, as the alkyne functionality can be further elaborated through various chemical transformations.

The catalytic cycle of the Sonogashira coupling typically involves a palladium(0) species and a copper(I) acetylide, which is formed in situ from the terminal alkyne, the copper(I) salt (e.g., CuI), and a base, usually an amine like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA). The palladium catalyst, often PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, facilitates the coupling of the copper acetylide with the pyrimidine halide.

Studies on analogous halopyrimidines have shown that these conditions are generally effective. beilstein-journals.org The reaction is typically carried out in a solvent such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or the amine base itself under an inert atmosphere. The reactivity of the halide is a key factor, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. Therefore, the coupling of this compound may require more forcing conditions, such as higher temperatures or the use of more active catalyst systems, compared to its bromo or iodo counterparts.

Table 2: Representative Conditions for Sonogashira Coupling of Halo-N-heterocycles The following data is illustrative and based on reactions with structurally similar halo-heterocycles.

Terminal AlkynePd CatalystCu Co-catalystBaseSolventTemperature (°C)
PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHF25-65
TrimethylsilylacetylenePd(PPh₃)₄CuIDIPEADMF50-80
1-HeptynePdCl₂(PPh₃)₂CuIEt₃NAcetonitrile (B52724)70
Propargyl alcoholPd(OAc)₂ / XPhosCuICs₂CO₃1,4-Dioxane80-100

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl or heteroaryl halide with an amine in the presence of a base. This reaction is of paramount importance for the synthesis of 4-amino-5-methoxy-2-methylpyrimidine derivatives, which are common structural motifs in biologically active compounds. A wide variety of primary and secondary amines, including anilines, alkylamines, and heterocyclic amines, can be coupled with this compound using this methodology.

The success of the Buchwald-Hartwig amination heavily relies on the choice of the palladium catalyst and, most importantly, the phosphine ligand. The development of sterically hindered, electron-rich alkylbiarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) has been instrumental in expanding the scope of this reaction to include less reactive aryl chlorides. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃), is required to facilitate the deprotonation of the amine and the subsequent steps in the catalytic cycle.

The application of Buchwald-Hartwig amination to chloropyrimidines has been documented, demonstrating that the C4-chloro substituent can be effectively replaced by various amino groups. For instance, microwave-assisted protocols using catalysts like Pd(OAc)₂ with ligands such as XPhos have been shown to be highly efficient for the amination of chloro-heterocycles, providing the desired products in good to excellent yields within short reaction times.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Chloro-N-heterocycles The following data is illustrative and based on reactions with structurally similar chloro-heterocycles.

AminePd CatalystLigandBaseSolventTemperature (°C)
Aniline (B41778)Pd₂(dba)₃XPhosNaOtBuToluene100
MorpholinePd(OAc)₂RuPhosCs₂CO₃1,4-Dioxane80-110
Benzylamine (B48309)Pd₂(dba)₃BINAPK₃PO₄Toluene100
tert-ButylaminePd(OAc)₂BrettPhosLiHMDSTHF65

Design and Synthesis of Novel Pyrimidine Derivatives from 4 Chloro 5 Methoxy 2 Methylpyrimidine

Structure-Activity Relationship (SAR) Studies of Pyrimidine (B1678525) Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For pyrimidine derivatives, the nature and position of substituents on the pyrimidine ring can dramatically alter their therapeutic properties. While specific SAR studies on derivatives of 4-chloro-5-methoxy-2-methylpyrimidine are not extensively documented, general SAR principles for analogous 2,4,5-substituted pyrimidines can provide valuable insights.

The substituent at the C4 position , introduced by displacing the chloro group, is a critical determinant of activity. For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, the nature of the substituent on the benzylamine (B48309) moiety significantly impacted their inhibitory activity against the USP1/UAF1 deubiquitinase. acs.org This highlights the importance of the group replacing the chlorine in establishing key interactions with biological targets.

The C2-methyl group also plays a role in modulating activity. In some contexts, small alkyl groups at this position are favorable. For example, in a series of pyrimidine derivatives designed as kinase inhibitors, a methyl group at C2 was found to be optimal for potency. acs.org

The C5-methoxy group can influence the electronic properties and conformation of the molecule. Electron-donating groups at this position can affect the reactivity of the pyrimidine ring and may be involved in hydrogen bonding or steric interactions within a target's binding site. In studies of other heterocyclic systems, the presence and position of methoxy (B1213986) groups have been shown to enhance antiproliferative activity.

The following table summarizes hypothetical SAR trends for derivatives of this compound based on known principles for similar pyrimidine scaffolds.

Position of ModificationType of SubstituentAnticipated Impact on Biological Activity
C4 Small, flexible aminesMay enhance binding to kinase active sites.
Bulky aromatic groupsCould lead to steric hindrance or favorable pi-stacking interactions.
Heterocyclic moietiesCan introduce additional hydrogen bond donors/acceptors, improving solubility and target engagement.
C2 Replacement of methyl with larger alkyl groupsMay decrease activity due to steric clashes.
Replacement with aryl groupsCould introduce new binding interactions.
C5 Demethylation of methoxy to hydroxylIntroduces a hydrogen bond donor, potentially altering binding mode.
Replacement of methoxy with larger alkoxy groupsMay probe steric limits of the binding pocket.

Strategies for Derivatization at Different Positions of the Pyrimidine Ring

The chemical reactivity of this compound allows for selective derivatization at various positions of the pyrimidine ring.

Derivatization at the C4-Position: The chlorine atom at the C4 position is the most reactive site for nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of substituents.

Amination: The chloro group can be readily displaced by primary and secondary amines to yield 4-aminopyrimidine (B60600) derivatives. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination , are particularly effective for this transformation, allowing for the coupling of a broad range of amines with aryl halides. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. beilstein-journals.orgresearchgate.net

Alkoxylation and Thiolation: Reaction with alcohols or thiols in the presence of a base can introduce alkoxy or thioether moieties at the C4 position.

Carbon-Carbon Bond Formation: Palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling enable the formation of a new carbon-carbon bond at the C4 position by reacting the chloropyrimidine with boronic acids or their esters. nih.govlibretexts.orgmdpi.comorganic-chemistry.org This is a powerful method for synthesizing biaryl compounds or introducing alkyl or vinyl groups. nih.gov

Derivatization at the C5-Position: The methoxy group at the C5 position is generally less reactive than the C4-chloro group. However, it can be cleaved under strong acidic conditions (e.g., with HBr or BBr₃) to yield the corresponding 5-hydroxypyrimidine, which can then be further functionalized.

Derivatization at the C6-Position: The C6-position is not directly functionalized in the starting material. However, lithiation at this position followed by quenching with an electrophile could be a potential strategy for introducing substituents, although the directing effects of the existing substituents would need to be considered.

The following table provides examples of derivatization reactions applicable to this compound.

PositionReaction TypeReagents and ConditionsProduct Type
C4 Nucleophilic Amination (SNAr)Primary/Secondary Amine, Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, EtOH)4-Aminopyrimidines
Buchwald-Hartwig AminationAmine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu), Solvent (e.g., Toluene)4-Aminopyrimidines
Suzuki-Miyaura CouplingBoronic Acid (R-B(OH)₂), Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Dioxane/H₂O)4-Aryl/Alkyl/Vinylpyrimidines
C5 Ether CleavageHBr or BBr₃, Solvent (e.g., CH₂Cl₂)5-Hydroxypyrimidines

Combinatorial Chemistry and Library Synthesis Approaches

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse libraries of compounds for high-throughput screening. acs.org The reactivity of this compound makes it an excellent scaffold for combinatorial library synthesis.

A common approach involves a divergent synthesis strategy where the core scaffold is functionalized with a variety of building blocks. For instance, a library of 4-aminopyrimidine derivatives can be generated by reacting this compound with a diverse set of amines in a parallel synthesis format. Similarly, a library of 4-arylpyrimidines can be synthesized using a collection of different boronic acids in a Suzuki coupling array. nih.gov

Solid-phase synthesis can also be employed, where the pyrimidine scaffold is attached to a solid support, allowing for easy purification after each reaction step. For example, a library of 4-(substituted amino)-6-arylpyrimidines was successfully synthesized using a solid-supported chloropyrimidine in a Suzuki cross-coupling reaction. nih.gov

The following table illustrates a hypothetical combinatorial library synthesis based on this compound.

ScaffoldReaction 1 (C4-Position)Building Blocks (R¹)Reaction 2 (Further Modification)Building Blocks (R²)Library of Compounds
This compoundBuchwald-Hartwig AminationAmine 1, Amine 2, ... Amine nAcylation of a secondary amine introduced in R¹Acyl Chloride 1, Acyl Chloride 2, ... Acyl Chloride mDiverse library of N-substituted 4-aminopyrimidines
Suzuki CouplingBoronic Acid 1, Boronic Acid 2, ... Boronic Acid nNitration of an aryl group in R¹HNO₃/H₂SO₄Diverse library of 4-arylpyrimidines with further functionalization

Development of Pyrimidine-Fused Heterocyclic Systems

Fusing a second heterocyclic ring to the pyrimidine core can lead to novel chemical entities with unique three-dimensional shapes and biological activities. This compound can serve as a key precursor for the synthesis of various fused pyrimidine systems.

Synthesis of Thieno[2,3-d]pyrimidines: Thieno[2,3-d]pyrimidines are an important class of fused heterocycles with a range of biological activities. A common synthetic route involves the reaction of a 4-chloropyrimidine (B154816) with a mercapto-functionalized building block, leading to the construction of the fused thiophene (B33073) ring. For example, 4-chlorothieno[2,3-d]pyrimidines have been synthesized by the chlorination of the corresponding 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidines. nih.gov These chloro derivatives can then undergo nucleophilic substitution to introduce various substituents. nih.govijacskros.comnih.govrsc.org

Synthesis of Pyrazolo[3,4-d]pyrimidines: Pyrazolo[3,4-d]pyrimidines are another significant class of fused heterocycles, often referred to as purine (B94841) bioisosteres. The synthesis of these systems can be achieved by reacting a suitably functionalized pyrimidine with a hydrazine (B178648) derivative. For instance, new pyrazolo[3,4-d]pyrimidine derivatives have been synthesized from 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, which can be cyclized with various reagents to form the pyrimidine ring. semanticscholar.orgnih.govnih.govrsc.org A strategy starting from this compound would likely involve reaction with hydrazine to form a 4-hydrazinylpyrimidine, followed by cyclization with a suitable three-carbon synthon.

The following table outlines general strategies for the synthesis of fused pyrimidines from a chloropyrimidine precursor.

Fused SystemGeneral Synthetic StrategyKey Intermediates
Thieno[2,3-d]pyrimidine Reaction of a 4-aminopyrimidine-5-carbonitrile (B127032) with a sulfur-containing reagent, or construction of the pyrimidine ring onto a pre-formed aminothiophene.4-chloro-5-cyanopyrimidine, 2-aminothiophene-3-carboxylate
Pyrazolo[3,4-d]pyrimidine Reaction of a 4-chloropyrimidine with hydrazine followed by cyclization, or construction of the pyrimidine ring onto a pre-formed aminopyrazole.4-hydrazinylpyrimidine, 5-aminopyrazole-4-carbonitrile
Pyrido[2,3-d]pyrimidine Condensation of a 4-aminopyrimidine with a 1,3-dicarbonyl compound or its equivalent.4-amino-5-formylpyrimidine

Academic Research Applications of 4 Chloro 5 Methoxy 2 Methylpyrimidine As a Molecular Scaffold

Utility as a Key Intermediate in Medicinal Chemistry Research

The structural features of 4-Chloro-5-methoxy-2-methylpyrimidine make it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications. The chlorine atom at the 4-position serves as a key reactive handle, allowing for the strategic introduction of various functional groups to build molecular complexity and modulate biological activity.

Research has demonstrated the direct use of this compound as a precursor in the synthesis of potential APIs. A notable example is its application in the development of sulphonamide compounds designed to modulate the activity of chemokine receptors, specifically CCR4. i.moscow These receptors are involved in inflammatory and immune responses, making them a target for therapeutic intervention in various diseases.

In this synthetic pathway, this compound is reacted with an appropriate sulphonic acid amide. The reaction proceeds via a nucleophilic substitution where the sulphonamide nitrogen displaces the chlorine atom on the pyrimidine (B1678525) ring, forming a new carbon-nitrogen bond and yielding the target API candidate. i.moscow

Table 1: Synthesis of a Sulphonamide-Based API Candidate

Reactant 1 Reactant 2 Resulting Compound Class Potential Therapeutic Target

Beyond specific API candidates, this compound is employed in the broader exploration of new, biologically active molecules. The pyrimidine core is a well-established pharmacophore, and this compound provides a convenient platform for creating libraries of derivatives for screening. The synthesis of sulphonamide compounds that modulate chemokine receptor activity is a prime example of this exploration. i.moscow By modifying the sulphonamide portion of the molecule while keeping the 5-methoxy-2-methylpyrimidine (B3110092) core constant, researchers can investigate structure-activity relationships and optimize compounds for desired biological effects. Closely related pyrimidine structures serve as intermediates in the synthesis of compounds investigated for antiviral and anticancer properties.

Role in Agrochemical Research and Development

The pyrimidine scaffold is not only significant in pharmaceuticals but also in the development of modern agrochemicals. Many commercial herbicides and fungicides contain a pyrimidine core. While specific public-domain research detailing this compound's role in agrochemicals is limited, related pyrimidine intermediates are utilized in the formulation of herbicides and fungicides. The compound's structure is relevant for creating molecules that can interact with biological targets in pests or weeds, helping to protect crops and improve agricultural yields. Its utility in this field stems from the same chemical principles as in medicinal chemistry: the ability to use the pyrimidine core to build a diverse range of structures for biological screening against agricultural targets.

Contributions to Organic Synthesis Methodologies and Building Block Design

The value of this compound in research is fundamentally linked to its characteristics as a chemical building block. Its structure is strategically functionalized to allow for predictable and selective chemical reactions.

The most critical feature is the chlorine atom at the 4-position of the pyrimidine ring. This position is activated towards nucleophilic aromatic substitution (SNAr) reactions. This high selectivity allows chemists to introduce a wide variety of nucleophiles (such as amines, alcohols, and thiols) at a specific location on the ring with a high degree of control.

The other substituents, the methoxy (B1213986) and methyl groups, also play crucial roles:

The methoxy group at the 5-position is an electron-donating group, which influences the electronic properties of the ring and can affect the reactivity of the nearby chlorine atom.

This combination of features makes this compound a well-defined and versatile component for constructing more complex molecules, enabling the efficient synthesis of novel compounds for testing in both medicinal and agrochemical contexts.

Table 2: Summary of Key Structural Features and Their Synthetic Utility

Structural Feature Position Role in Synthesis
Chlorine Atom 4 Serves as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of new functional groups. i.moscow
Methoxy Group 5 Electron-donating group that modulates the ring's electronic properties.

Table of Mentioned Compounds

Compound Name
This compound
5-Chloro-thiophene-2-sulphonic acid amide

Mechanistic Investigations of 4 Chloro 5 Methoxy 2 Methylpyrimidine and Its Derivatives

Studies on Molecular Interactions with Biological Targets in Research Models

The biological activity of 4-chloro-5-methoxy-2-methylpyrimidine derivatives is predicated on their ability to interact with specific biological targets. These interactions are governed by the three-dimensional structure of the molecule and the physicochemical properties of its constituent functional groups. The chloro, methoxy (B1213986), and methyl groups on the pyrimidine (B1678525) ring all play a role in defining the compound's steric and electronic profile, which in turn dictates its binding affinity and selectivity for various biomolecules.

Enzyme Inhibition Mechanisms

While specific enzyme inhibition studies on this compound are not extensively documented in publicly available literature, the pyrimidine core is a well-established scaffold for the design of enzyme inhibitors. The potential inhibitory mechanisms of derivatives of this compound can be explored through various assays and computational modeling. Generally, enzyme inhibition can be classified into several types, including competitive, non-competitive, and mixed inhibition, each with a distinct kinetic profile.

For a hypothetical derivative, "Derivative A," of this compound, a kinetic study against a target enzyme, such as a kinase or a dehydrogenase, could yield data that helps to elucidate its mechanism of inhibition. The results of such a study can be summarized in a data table.

Table 1: Hypothetical Kinetic Data for "Derivative A" as an Enzyme Inhibitor

Inhibitor Concentration (μM)Substrate Concentration (mM)Initial Velocity (μmol/min)
00.15.2
00.28.3
00.512.5
01.016.7
02.020.0
100.13.1
100.25.3
100.58.9
101.012.5
102.015.4
200.12.1
200.23.7
200.56.7
201.010.0
202.012.5

This data is for illustrative purposes and does not represent experimental results for a specific derivative of this compound.

Analysis of such data, for instance through Lineweaver-Burk plots, would reveal the nature of the inhibition. For example, an increase in the Michaelis constant (Km) with no change in the maximum velocity (Vmax) would indicate competitive inhibition, suggesting that the inhibitor binds to the active site of the enzyme. Conversely, a decrease in Vmax with no change in Km would point towards non-competitive inhibition.

Interactions with Nucleic Acids and Other Biomolecules

The pyrimidine ring is a fundamental component of nucleic acids, namely cytosine, thymine, and uracil. This structural similarity suggests that this compound and its derivatives could potentially interact with DNA and RNA. The nature of these interactions can range from non-covalent binding, such as intercalation between base pairs or groove binding, to covalent modification, although the latter is less common for simple pyrimidine derivatives without specific reactive functionalities.

The methyl group at the 2-position could sterically hinder intercalation, while the planar aromatic ring system could still favor binding within the grooves of DNA or RNA. The methoxy group at the 5-position could participate in hydrogen bonding with residues in the binding site.

Computational studies, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting and analyzing the interactions between small molecules and biomacromolecules. These methods can provide insights into the preferred binding modes, interaction energies, and the specific molecular contacts, such as hydrogen bonds and hydrophobic interactions.

Table 2: Predicted Interaction Profile of a Hypothetical this compound Derivative with a DNA Duplex (from a Molecular Docking Simulation)

Interaction TypeInteracting Atoms/Residues of DerivativeInteracting Atoms/Residues of DNAPredicted Distance (Å)
Hydrogen BondMethoxy OxygenGuanine-N2H2.9
HydrophobicMethyl GroupThymine-C5-Methyl3.8
Pi-StackingPyrimidine RingAdenine Ring4.2
Halogen BondChlorine AtomPhosphate (B84403) Oxygen3.1

This data is hypothetical and for illustrative purposes only.

Elucidation of Reaction Mechanisms in Chemical Transformations

The chemical reactivity of this compound is largely dictated by the electron-withdrawing nature of the pyrimidine ring and the presence of a good leaving group, the chlorine atom, at the 4-position. This makes the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions.

Furthermore, the chlorine atom at the 4-position can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this type of reaction, the chloro-pyrimidine acts as an electrophile that couples with an organoboron compound in the presence of a palladium catalyst and a base. The catalytic cycle for a Suzuki-Miyaura coupling typically involves oxidative addition of the chloro-pyrimidine to the palladium(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst.

Table 3: Overview of Key Chemical Transformations and Their Mechanistic Features

Reaction TypeKey Mechanistic StepsInfluencing Factors
Nucleophilic Aromatic Substitution (SNAr)1. Nucleophilic attack2. Formation of Meisenheimer complex3. Departure of the leaving groupNucleophile strength, solvent polarity, electronic effects of substituents
Suzuki-Miyaura Cross-Coupling1. Oxidative addition2. Transmetalation3. Reductive eliminationPalladium catalyst, ligand, base, nature of the organoboron reagent

The study of these reaction mechanisms often involves a combination of experimental techniques, such as kinetic studies and the isolation of intermediates, and computational methods to model the reaction pathways and transition states.

Computational Chemistry and Theoretical Studies of 4 Chloro 5 Methoxy 2 Methylpyrimidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) are frequently employed to study substituted pyrimidines. iiste.orgresearchgate.netnih.gov For 4-chloro-5-methoxy-2-methylpyrimidine, these calculations can elucidate its electronic structure and predict its reactivity.

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

For pyrimidine (B1678525) derivatives, the distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify regions susceptible to electrophilic and nucleophilic attack. nih.gov In this compound, the nitrogen atoms of the pyrimidine ring are expected to be electron-rich, while the carbon atom attached to the chlorine is likely to be electron-deficient, making it a potential site for nucleophilic substitution.

Natural Bond Orbital (NBO) analysis can provide further details on charge distribution and intramolecular interactions, such as hyperconjugation, which contributes to the molecule's stability. asianpubs.org Theoretical calculations can also predict various electronic properties, as illustrated in the table below for the parent molecule, pyrimidine, which serves as a reference.

PropertyCalculated Value for Pyrimidine
HOMO Energy-7.12 eV
LUMO Energy-0.23 eV
HOMO-LUMO Gap6.89 eV
Ionization Potential7.12 eV
Electron Affinity0.23 eV
Global Hardness3.44 eV
Global Softness0.29 eV-1
Electronegativity3.67 eV
Electrophilicity Index1.95 eV

Note: The values in this table are for the parent pyrimidine molecule, calculated using DFT at the B3LYP/6-31(d,p) level of theory, and serve as a baseline for understanding the electronic properties of its derivatives. iiste.orgresearchgate.net

Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions (for derived compounds)

While this compound itself may not be a final drug candidate, its derivatives are often explored for their biological activity. Molecular modeling and docking simulations are crucial computational techniques in this context, used to predict how these derived compounds might interact with biological targets such as proteins or enzymes. nih.govremedypublications.commdpi.comnih.gov

The process begins with obtaining the three-dimensional structures of the target receptor, often from a repository like the Protein Data Bank (PDB), and the ligand (the pyrimidine derivative). mdpi.com Docking algorithms then predict the preferred orientation of the ligand within the receptor's binding site and estimate the binding affinity, typically expressed as a binding energy score. rsc.org

These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. rsc.orgmdpi.com For instance, the nitrogen atoms of the pyrimidine ring or the oxygen of the methoxy (B1213986) group could act as hydrogen bond acceptors. By understanding these interactions, medicinal chemists can rationally design new derivatives with improved potency and selectivity. nih.gov

The results of docking studies are often presented in tables that summarize the binding energies and key interacting residues for a series of compounds.

CompoundTarget Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting Residues
Derivative ACDK2 (1HCK)-7.9Lys33, Asp145
Derivative BCDK2 (1HCK)-7.4Ile10, Lys33
Derivative CFAK (6I8Z)-8.5Cys502, Leu553
Derivative DFAK (6I8Z)-8.2Ile428, Leu501

Note: This table presents hypothetical docking results for illustrative pyrimidine derivatives against common kinase targets, demonstrating the type of data generated in such studies. nih.govrsc.org

Prediction of Chemical Properties and Reaction Pathways

Computational chemistry can also be used to predict various chemical properties and to explore potential reaction pathways for the synthesis and modification of this compound. chemrxiv.orgmdpi.com By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction. acs.orgarxiv.org

This allows for the determination of activation energies, which are critical for predicting reaction rates and identifying the most plausible reaction mechanism. nih.gov For example, theoretical studies can investigate the mechanism of nucleophilic substitution at the C4 position, where the chlorine atom is displaced. Different nucleophiles and reaction conditions can be modeled to predict the feasibility and outcome of the reaction.

Computational methods can also predict various physicochemical properties that are important for chemical synthesis and characterization, such as vibrational frequencies (for interpreting IR and Raman spectra), NMR chemical shifts, and electronic absorption spectra (UV-Vis). nih.govresearchgate.net

Reaction StepComputational MethodCalculated ParameterSignificance
Nucleophilic attackDFT (B3LYP)Transition state energyDetermines the energy barrier for the reaction
Intermediate formationDFT (B3LYP)Structure and stability of intermediateHelps in understanding the reaction mechanism
Product formationDFT (B3LYP)Reaction energy (ΔE)Indicates if the reaction is exothermic or endothermic

Note: This table outlines the application of computational methods to the study of a hypothetical reaction pathway involving a pyrimidine derivative.

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure and conformational preferences of this compound can significantly influence its reactivity and interactions with other molecules. Conformational analysis involves identifying the stable conformers of the molecule and determining their relative energies. acs.orgresearchgate.net

For this compound, a key aspect to consider is the orientation of the methoxy group relative to the pyrimidine ring. The rotation around the C5-O bond can lead to different conformers with varying stabilities. Computational methods can be used to perform a potential energy scan by systematically rotating this bond and calculating the energy at each step.

Stereoelectronic effects, which arise from the interaction of orbitals, play a crucial role in determining conformational preferences. imperial.ac.uk For instance, the anomeric effect, which involves the interaction between a lone pair on an oxygen atom and an adjacent antibonding orbital (σ*), can influence the orientation of the methoxy group. nih.gov NBO analysis is a powerful tool for quantifying these orbital interactions and their stabilizing energies. nih.gov

ConformerDihedral Angle (C4-C5-O-CH3)Relative Energy (kcal/mol)Key Stereoelectronic Interaction
A0° (planar)2.5Steric hindrance
B90° (perpendicular)0.0Favorable n -> σ* interaction

Note: This table provides a hypothetical example of a conformational analysis for the methoxy group in a substituted pyrimidine, illustrating how relative energies and stereoelectronic effects are considered.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed mapping of a molecule's carbon-hydrogen framework. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, researchers can deduce the precise connectivity and chemical environment of each atom within the 4-Chloro-5-methoxy-2-methylpyrimidine molecule.

In a typical analysis, the ¹H NMR spectrum would be expected to reveal distinct signals corresponding to the methyl and methoxy (B1213986) protons. The protons of the methyl group at the 2-position would likely appear as a singlet, while the methoxy group protons at the 5-position would also present as a singlet, though at a different chemical shift due to the influence of the adjacent oxygen atom. The aromatic proton on the pyrimidine (B1678525) ring would also exhibit a characteristic singlet in the downfield region of the spectrum.

Complementing the proton data, the ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound, distinct signals would be anticipated for the methyl carbon, the methoxy carbon, and the four carbons of the pyrimidine ring. The chemical shifts of the ring carbons are particularly informative, with the carbon atom bonded to the chlorine atom (C4) and the oxygen of the methoxy group (C5) showing characteristic shifts influenced by the electronegativity of these substituents.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
2-CH₃SingletSignal in aliphatic region
5-OCH₃SingletSignal influenced by oxygen
6-HSinglet in aromatic regionSignal in aromatic region
C2-Signal influenced by N and CH₃
C4-Signal influenced by Cl and N
C5-Signal influenced by OCH₃
C6-Signal influenced by N and H

Note: Actual chemical shifts are dependent on the solvent and experimental conditions. The data presented is a generalized prediction.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique that provides crucial information about a molecule's mass and, by extension, its elemental composition. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, allowing for the confirmation of its chemical formula, C₆H₇ClN₂O.

Furthermore, the mass spectrum reveals a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), providing a definitive signature for chlorine-containing compounds. Electron ionization (EI) mass spectrometry would also induce fragmentation of the molecule, and the analysis of these fragment ions offers valuable insights into the molecule's structure and the relative stability of its constituent parts. Common fragmentation pathways could involve the loss of the methyl group, the methoxy group, or the chlorine atom.

Interactive Data Table: Expected Mass Spectrometry Data

Analysis Type Expected Observation Information Gained
Molecular Ion (M⁺)Peak corresponding to the molecular weightConfirmation of molecular formula
Isotopic PatternM⁺ and M+2 peaks in ~3:1 ratioPresence of a chlorine atom
FragmentationPeaks corresponding to loss of CH₃, OCH₃, ClStructural information and bond stability

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are indispensable for the separation and purification of synthetic products and for the rigorous assessment of their purity. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable techniques.

HPLC, often utilizing a reversed-phase column (such as C18), would be employed to separate the target compound from any unreacted starting materials, byproducts, or other impurities. The purity of the collected fractions would then be assessed by analyzing the chromatogram for the presence of a single, sharp peak at a characteristic retention time. The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be optimized to achieve the best separation.

Gas Chromatography, suitable for volatile and thermally stable compounds, can also be used for purity analysis. The compound would be vaporized and passed through a capillary column, with the retention time serving as an identifier. When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural identification of the components of a sample, offering a powerful tool for purity confirmation and impurity identification.

Interactive Data Table: Typical Chromatographic Conditions

Technique Stationary Phase (Example) Mobile Phase/Carrier Gas (Example) Detection Purpose
HPLCC18 silica (B1680970) gelAcetonitrile/Water gradientUV-VisPurification and Purity Assessment
GCPhenyl-methylpolysiloxaneHeliumFlame Ionization (FID) or Mass Spectrometry (MS)Purity Assessment and Impurity ID

Future Perspectives and Emerging Research Directions

Exploration of New Synthetic Methodologies and Reagents

The synthesis of pyrimidine (B1678525) derivatives is a cornerstone of organic chemistry, and the quest for more efficient, selective, and diverse synthetic methods is ongoing. researchgate.net Traditional methods are often being replaced by innovative approaches that offer higher yields and greater control over the molecular architecture.

One major area of advancement is the use of transition-metal catalysis , which has proven effective in creating diverse pyrimidine hybrids. tandfonline.com Another significant trend is the development of multicomponent reactions (MCRs) . These reactions allow for the synthesis of complex molecules in a single step from three or more reactants, which improves efficiency and reduces waste. rasayanjournal.co.in

Furthermore, novel energy sources are being employed to drive reactions. Microwave-assisted synthesis and ultrasound-assisted synthesis are gaining prominence as they can significantly shorten reaction times, increase yields, and promote cleaner reactions compared to conventional heating methods. rasayanjournal.co.inpowertechjournal.comnih.gov Researchers are also exploring the use of new catalytic systems, including solid-supported catalysts and magnetic nanocatalysts, which are easily separable and reusable, aligning with the principles of green chemistry. powertechjournal.com

Synthetic MethodologyKey AdvantagesRelevant Field
Transition-Metal CatalysisHigh synthetic diversity, creation of privileged hybrids. tandfonline.comMedicinal Chemistry, Materials Science
Multicomponent Reactions (MCRs)High efficiency, reduced waste, single-pot synthesis. rasayanjournal.co.inDrug Discovery, Chemical Synthesis
Microwave-Assisted SynthesisShorter reaction times, higher yields, energy efficiency. rasayanjournal.co.inpowertechjournal.comGreen Chemistry, Pharmaceutical Synthesis
Ultrasound-Assisted SynthesisReduced reaction times, improved purity, synergistic effects with catalysts. rasayanjournal.co.innih.govGreen Chemistry, Organic Synthesis

Interdisciplinary Research Integrating Pyrimidine Chemistry with Other Fields

The versatility of the pyrimidine scaffold makes it a valuable component in a wide range of scientific disciplines beyond traditional organic chemistry. The integration of pyrimidine chemistry with materials science, biology, and computational science is opening up new avenues for innovation.

In materials science , pyrimidine derivatives are being investigated for their optical and electronic properties. researchgate.net Their electron-withdrawing nature makes them suitable for use in organic light-emitting diodes (OLEDs), fluorescent sensors, and as dyes in dye-sensitized solar cells (DSSCs). researchgate.net The ability to tune their properties through chemical modification allows for the creation of materials with specific functionalities.

In medicinal chemistry and chemical biology , pyrimidines are fundamental. They are not only core components of DNA and RNA but also serve as the backbone for a vast number of therapeutic agents. nih.govmdpi.com Interdisciplinary research in this area focuses on understanding how pyrimidine derivatives interact with biological targets like enzymes and receptors to design more effective drugs for a wide array of diseases, including cancer, infectious diseases, and neurological disorders. nih.govresearchgate.netnumberanalytics.com

Rational Design of Next-Generation Pyrimidine Derivatives

The design of new pyrimidine derivatives is increasingly driven by computational and rational design strategies, moving away from traditional trial-and-error approaches. nih.gov These methods allow for the creation of molecules with highly specific properties and biological activities.

Computational modeling and molecular docking studies are used to predict how a pyrimidine derivative will bind to a specific biological target, such as an enzyme's active site. mdpi.comnih.gov This allows chemists to design molecules with improved potency and selectivity. For instance, researchers use these techniques to design novel EGFR (Epidermal Growth Factor Receptor) inhibitors for cancer therapy by ensuring the pyrimidine scaffold fits optimally into the ATP-binding site of the kinase. rsc.orgrsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful tool. By analyzing the relationship between the chemical structure of a series of pyrimidine compounds and their biological activity, predictive models can be built. mdpi.com These models guide the synthesis of new derivatives with enhanced efficacy. This rational design approach accelerates the drug discovery process and reduces the number of compounds that need to be synthesized and tested. rsc.orgresearchgate.net

Design StrategyApplicationDesired Outcome
Molecular DockingDrug Discovery (e.g., Kinase Inhibitors)Predict binding affinity and mode of interaction with biological targets. nih.govrsc.org
3D-QSARMedicinal ChemistryDevelop predictive models for biological activity to guide synthesis. mdpi.com
Pharmacophore MappingLead OptimizationIdentify essential structural features required for biological activity. mdpi.com
Hybrid Molecule DesignAnticancer TherapyCombine pyrimidine scaffolds with other pharmacophores to create molecules with synergistic effects. nih.govmdpi.com

Sustainable and Scalable Production Methodologies for Research Materials

There is a growing global emphasis on developing chemical processes that are environmentally friendly and economically viable. benthamdirect.com This has led to a significant push towards green chemistry principles in the synthesis of pyrimidines. rasayanjournal.co.inpowertechjournal.com

The focus is on minimizing or eliminating the use of hazardous solvents and toxic reagents that were common in traditional synthetic methods. rasayanjournal.co.in Key strategies include the use of safer solvents like water or ionic liquids, solvent-free reaction conditions, and the development of catalytic reactions that can proceed under milder conditions. rasayanjournal.co.innih.gov

The development of scalable production methods is also crucial. Methodologies that are efficient and sustainable on a small laboratory scale must also be adaptable for larger-scale production to meet the demands of research and potential commercial applications. researchgate.net Techniques like microwave-assisted synthesis are not only greener but also offer advantages in scalability due to their efficiency and control. researchgate.netresearchgate.net The ultimate goal is to create a future where the production of valuable chemical compounds like 4-Chloro-5-methoxy-2-methylpyrimidine is both environmentally responsible and economically feasible. eurekaselect.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-chloro-5-methoxy-2-methylpyrimidine?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, it has been used as a precursor in the synthesis of sulphonamide derivatives by reacting with benzenesulphonyl chloride or thiophene-2-sulphonic acid amide under reflux conditions in anhydrous solvents like dichloromethane (DCM) or acetonitrile. Phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) is often employed to facilitate chlorination or cyclization steps .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Standard laboratory safety measures include wearing nitrile gloves, safety goggles, and a lab coat. Work should be conducted in a fume hood to avoid inhalation of vapors. Waste must be segregated into halogenated organic waste containers and disposed of via certified chemical waste management services. Acute toxicity data (oral LD₅₀ > 300 mg/kg in rodents) suggest moderate hazard, but prolonged exposure should be avoided .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. Key signals include:

  • ¹H NMR : A singlet at δ 3.72 ppm for the methoxy group (-OCH₃) and a singlet at δ 2.41 ppm for the methyl group (-CH₃) attached to the pyrimidine ring .
  • ¹³C NMR : Peaks near δ 160–170 ppm for aromatic carbons adjacent to electronegative substituents (Cl, OCH₃). Mass spectrometry (MS) typically shows a molecular ion peak at m/z 173 [M+H]⁺ .

Q. What purification methods are effective for this compound?

  • Methodological Answer : Recrystallization from acetonitrile or ethanol yields high-purity crystals. Column chromatography using silica gel with a gradient of ethyl acetate/hexane (10–30% EA) is recommended for isolating intermediates. Purity >95% is achievable, as confirmed by HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model charge distribution and frontier molecular orbitals (HOMO-LUMO). For example, the methoxy group’s electron-donating effect lowers the LUMO energy, enhancing electrophilic substitution at the C4 position. Fukui indices help identify nucleophilic/electrophilic sites for reaction planning .

Q. What strategies are used to design pyrimidine-based pharmacological agents?

  • Methodological Answer : Structural modifications at the C4 and C5 positions are common. For instance, replacing chlorine with amino or thiol groups enhances binding to biological targets like chemokine receptors (e.g., CCR4). In vitro assays (e.g., enzyme inhibition, cell viability) and pharmacokinetic studies (logP, metabolic stability) guide optimization .

Q. How do intermolecular interactions influence crystal packing?

  • Methodological Answer : X-ray diffraction (XRD) reveals short Cl···N contacts (~3.09–3.10 Å) that stabilize the crystal lattice via halogen bonding. The methoxy group’s planarity (r.m.s. deviation <0.013 Å) and methyl group orientation (deviation ~1.08 Å) affect molecular stacking. Hydrogen bonding networks with solvent molecules (e.g., acetonitrile) further stabilize the structure .

Q. What is the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

  • Methodological Answer : The chlorine at C4 is highly reactive toward SNAr due to electron withdrawal by the adjacent methoxy group. Substitution with amines (e.g., aniline, hydrazine) proceeds efficiently in polar aprotic solvents (DMF, DMSO) at 80–100°C. Kinetic studies show pseudo-first-order behavior with rate constants dependent on nucleophile strength (e.g., k ≈ 0.15 h⁻¹ for aniline at 90°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.